NR1H4 activator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

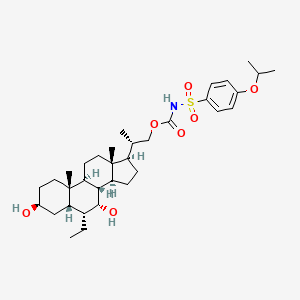

C34H53NO7S |

|---|---|

Molecular Weight |

619.9 g/mol |

IUPAC Name |

[(2S)-2-[(3S,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate |

InChI |

InChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22+,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1 |

InChI Key |

JLMRPDFFAJUPGE-CCWPMEQWSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of NR1H4 Activator 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NR1H4 activator 1, a potent and selective agonist of the Farnesoid X Receptor (FXR). This document details the molecular signaling pathways, presents quantitative data on agonist potency, and outlines key experimental protocols for studying NR1H4/FXR activation.

Introduction to NR1H4/FXR

The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), commonly known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Expressed predominantly in the liver, intestine, kidneys, and adrenal glands, FXR acts as an intracellular sensor for bile acids.[4][5] Upon activation by its natural ligands, such as chenodeoxycholic acid (CDCA), or synthetic agonists like this compound, FXR modulates the transcription of a suite of target genes, thereby maintaining metabolic equilibrium. Dysregulation of the FXR signaling pathway is implicated in various metabolic and inflammatory diseases, making it a prime therapeutic target.

The NR1H4/FXR Signaling Pathway

The activation of NR1H4/FXR initiates a cascade of molecular events that collectively regulate metabolic pathways. The canonical signaling pathway can be summarized as follows:

-

Ligand Binding and Heterodimerization: An NR1H4 activator, such as this compound, enters the cell and binds to the ligand-binding domain (LBD) of FXR in the cytoplasm or nucleus. This binding event induces a conformational change in the FXR protein. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of its target genes. FXREs are typically composed of two inverted repeat half-sites of the consensus sequence AGGTCA, separated by a single nucleotide (IR-1).

-

Transcriptional Regulation: Upon binding to an FXRE, the FXR/RXR heterodimer recruits a complex of co-activator or co-repressor proteins. This recruitment modulates the activity of RNA polymerase II, leading to either the activation or repression of target gene transcription.

A key downstream target of FXR is the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene), an atypical nuclear receptor that lacks a DNA-binding domain. Activated FXR induces the expression of SHP, which in turn acts as a transcriptional repressor for several genes, most notably CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. This feedback loop is central to maintaining bile acid homeostasis.

Another critical pathway involves the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine. Activated intestinal FXR stimulates the expression and secretion of FGF19, which then travels to the liver and signals through the FGF receptor 4 (FGFR4) to repress CYP7A1 expression.

The following diagram illustrates the core NR1H4/FXR signaling pathway.

Quantitative Data: Potency of NR1H4 Activators

The potency of NR1H4 activators is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response in a given assay. The following table summarizes the EC50 values for this compound and other commonly used FXR agonists.

| Activator | EC50 (nM) | Assay System | Reference |

| This compound | 1 | Human FXR (NR1H4) Assay (Gal4 promoter-driven transactivation) | |

| GW4064 | 65 | CV-1 cells transfected with human FXR and a reporter gene | |

| 15 | Cell-free assay recruiting SRC1 | ||

| Obeticholic Acid (OCA) | 99 | Not specified | |

| Chenodeoxycholic Acid (CDCA) | 10,000 | Not specified | |

| WAY-362450 | 4 | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NR1H4 activators.

FXR Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate FXR-mediated gene transcription.

Principle: Cells are co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene under the control of a promoter with FXREs. Activation of FXR by an agonist drives the expression of luciferase, and the resulting luminescence is measured as a readout of FXR activity.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T or CV-1 cells are commonly used.

-

Cells are seeded in 96-well plates.

-

Co-transfect cells with an FXR expression plasmid (e.g., pCMV-FXR), an RXR expression plasmid (e.g., pCMV-RXR), a luciferase reporter plasmid containing FXREs (e.g., pGL4.1-FXRE-luc), and a control plasmid for normalization (e.g., a Renilla luciferase vector).

-

Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064 or OCA).

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

-

Data Analysis:

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

The following diagram outlines the workflow for a typical FXR reporter gene assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo binding of FXR to the promoter regions of its target genes.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing.

Protocol:

-

Cell Culture and Cross-linking:

-

Culture cells (e.g., HepG2) to approximately 80-90% confluency.

-

Treat cells with the NR1H4 activator or vehicle control for a specified time.

-

Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared chromatin with an anti-FXR antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit.

-

Analyze the purified DNA by quantitative real-time PCR (qPCR) using primers specific for the FXRE-containing promoter regions of target genes (e.g., SHP, BSEP).

-

Alternatively, the purified DNA can be used for next-generation sequencing (ChIP-seq) to identify genome-wide FXR binding sites.

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

qRT-PCR is used to measure the change in mRNA levels of FXR target genes following treatment with an NR1H4 activator.

Principle: Total RNA is extracted from cells treated with the activator and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the target genes. The amount of PCR product is quantified in real-time using a fluorescent dye or probe.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HepG2 or primary hepatocytes) and treat with the NR1H4 activator at various concentrations and for different time points.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Set up the qPCR reaction with the cDNA template, gene-specific primers for FXR target genes (e.g., SHP, BSEP, CYP7A1, FGF19), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a specific probe.

-

Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Compare the gene expression levels in treated samples to the vehicle control.

-

Conclusion

This compound is a potent agonist of the Farnesoid X Receptor, a key regulator of metabolic homeostasis. Its mechanism of action involves the classical nuclear receptor signaling pathway, leading to the modulation of a network of target genes that control bile acid, lipid, and glucose metabolism. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of NR1H4 activators and their therapeutic potential in a range of metabolic and inflammatory disorders.

References

Fexaramine: A Gut-Restricted Farnesoid X Receptor Agonist with Therapeutic Potential in Metabolic and Bone Disorders

An In-depth Technical Guide

Abstract

Fexaramine is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. A key characteristic of fexaramine is its gut-restricted nature; when administered orally, it predominantly activates FXR in the intestinal tract with minimal systemic absorption. This localized action triggers a cascade of downstream signaling events, leading to beneficial metabolic effects without the adverse effects associated with systemic FXR activation. Research in preclinical models has demonstrated its efficacy in preventing diet-induced obesity, improving insulin sensitivity, and promoting the browning of white adipose tissue. Furthermore, fexaramine has been shown to inhibit osteoclast differentiation, suggesting its potential therapeutic application in bone-related disorders. This technical guide provides a comprehensive overview of fexaramine, its mechanism of action, detailed experimental protocols from key studies, and a summary of its physiological effects.

Introduction

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver and intestine, where it functions as a master regulator of bile acid homeostasis.[1] Natural bile acids are the endogenous ligands for FXR. Upon activation, FXR modulates the expression of genes involved in bile acid synthesis, transport, and metabolism, thereby protecting the liver from bile acid toxicity. Beyond its role in bile acid regulation, FXR has emerged as a critical player in controlling lipid and glucose metabolism, making it an attractive therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity.[2]

Fexaramine is a non-steroidal, small molecule agonist of FXR with high potency and selectivity.[3] A significant feature of fexaramine is its limited systemic bioavailability when administered orally.[1] This "gut-restricted" property allows for targeted activation of intestinal FXR, initiating a unique signaling cascade that confers metabolic benefits. This targeted approach is hypothesized to circumvent the side effects observed with systemic FXR agonists.[4]

This guide will delve into the core mechanisms of fexaramine action, presenting key experimental data and methodologies for researchers and drug development professionals.

Core Mechanism of Action

Fexaramine exerts its primary effects through the activation of FXR in the enterocytes of the small intestine. This activation initiates a multi-faceted signaling network that impacts local and systemic physiology.

Intestinal FXR Activation and FGF15/19 Signaling

Oral administration of fexaramine leads to its binding to and activation of FXR within the intestinal epithelial cells. A primary consequence of this activation is the robust induction of Fibroblast Growth Factor 15 (FGF15) in rodents, the human ortholog of which is FGF19. FGF15 is secreted from the enterocytes into the portal circulation and travels to the liver. In the liver, FGF15 binds to its receptor complex, FGFR4/β-Klotho, initiating a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This gut-liver signaling axis is a central mechanism by which fexaramine regulates bile acid homeostasis.

Modulation of Gut Microbiota and TGR5/GLP-1 Signaling

Fexaramine treatment has been shown to alter the composition of the gut microbiota. This shift in the microbial landscape can lead to changes in the bile acid pool, favoring the production of secondary bile acids such as lithocholic acid (LCA) and taurolithocholic acid (TLCA). These specific bile acids are potent agonists for the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor also expressed in the intestine, particularly in enteroendocrine L-cells.

Activation of TGR5 in L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-stimulated insulin secretion from the pancreas, slows gastric emptying, and promotes satiety. The interplay between FXR activation, gut microbiota modulation, and TGR5/GLP-1 signaling contributes significantly to the glucose-lowering and weight-reducing effects of fexaramine.

Inhibition of Osteoclast Differentiation

In addition to its metabolic effects, fexaramine has been investigated for its role in bone metabolism. Studies have shown that fexaramine can inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect appears to be independent of FXR activation. Mechanistically, fexaramine has been found to block the RANKL-induced phosphorylation of p38, extracellular signal-regulated kinase (ERK), and glycogen synthase kinase 3β (GSK3β). The inhibition of these signaling pathways leads to the suppression of c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), a master regulator of osteoclastogenesis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of fexaramine.

Table 1: In Vitro Activity of Fexaramine

| Parameter | Value | Cell Line/System | Reference |

| EC50 for FXR activation | 25 nM | In vitro coactivator recruitment assay | |

| SHP transcript level increase | 2.1-fold (at 50 µM) | HuTu-80 cells | |

| Secretin promoter activity suppression | 32% (at 50 µM) | HuTu-80 cells |

Table 2: Effects of Fexaramine in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Control Group | % Change / Observation | Reference |

| Body Weight Gain | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Significantly reduced | |

| Fat Mass | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Significantly reduced | |

| Serum Glucose | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Reduced | |

| Serum Insulin | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Reduced | |

| Serum Cholesterol | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Reduced | |

| Glucose Tolerance | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Improved | |

| Insulin Sensitivity | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Improved | |

| Core Body Temperature | Fexaramine-treated | Untreated | Increased by ~1.5°C | |

| Inflammatory Cytokines (TNFα, IL-1α, IL-1β, IL-17, MCP-1) | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Markedly decreased |

Table 3: Effects of Fexaramine on Osteoclast Differentiation

| Parameter | Condition | Observation | Reference |

| Osteoclast Formation | Fexaramine treatment | Inhibited in a dose-dependent manner | |

| Bone Resorption Pits | Fexaramine treatment | Strongly inhibited |

Detailed Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model and Fexaramine Treatment

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (HFD), often containing 60% of calories from fat, for a period of 12-14 weeks to induce obesity. A control group is maintained on a standard chow diet.

-

Fexaramine Administration: Fexaramine is administered daily by oral gavage at a dose of 100 mg/kg body weight for a duration of 5 weeks. The vehicle control is typically corn oil.

-

Body Composition Analysis: Body weight is monitored regularly. Body composition (fat and lean mass) is determined using techniques such as magnetic resonance imaging (MRI).

-

Metabolic Assessments:

-

Glucose Tolerance Test (GTT): After a fasting period (e.g., 6 hours), mice are given an oral glucose load (e.g., 2 g/kg body weight). Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Insulin Tolerance Test (ITT): Following a short fasting period, mice are injected intraperitoneally with insulin (e.g., 0.75 U/kg body weight). Blood glucose levels are monitored at different intervals to assess insulin sensitivity.

-

Serum Analysis: Blood is collected after an 8-hour fast to measure serum levels of glucose, insulin, cholesterol, triglycerides, leptin, and inflammatory cytokines using standard enzymatic assays and ELISAs.

-

-

Adipose Tissue Analysis:

-

Histology: White adipose tissue (WAT) depots (e.g., inguinal, gonadal) are dissected, weighed, and fixed for histological analysis (e.g., H&E staining) to assess adipocyte size.

-

Browning Analysis: Immunohistochemical staining for Uncoupling Protein 1 (UCP1) is performed on WAT sections to identify brown-like/beige adipocytes. Gene expression of thermogenic markers (e.g., Ucp1, Cidea) in adipose tissue is quantified by qPCR.

-

In Vitro Osteoclast Differentiation Assay

-

Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the femurs and tibias of mice. Bone marrow cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF; e.g., 30 ng/mL) for 3 days to generate BMMs.

-

Osteoclast Differentiation: BMMs are seeded in 96-well plates and cultured with M-CSF (30 ng/mL) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL; e.g., 100 ng/mL) to induce osteoclast differentiation. Fexaramine is added at various concentrations to the culture medium.

-

TRAP Staining: After 4 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. TRAP-positive multinucleated cells (MNCs) containing three or more nuclei are counted as osteoclasts.

-

Bone Resorption Assay: BMMs are seeded on dentine slices and cultured with M-CSF and RANKL in the presence or absence of fexaramine. After differentiation, cells are removed from the dentine slices, and the slices are stained (e.g., with toluidine blue) to visualize the resorption pits. The number and area of resorption pits are quantified.

-

Western Blot Analysis: To investigate the signaling pathways, BMMs are pre-treated with fexaramine and then stimulated with RANKL for short periods. Cell lysates are collected, and Western blotting is performed to detect the phosphorylation status of signaling proteins like p38, ERK, and GSK3β, and the expression levels of c-Fos and NFATc1.

References

An In-depth Technical Guide to the Discovery and Development of NR1H4 (FXR) Agonists

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Its critical role in maintaining metabolic homeostasis has positioned it as a significant therapeutic target for a range of conditions, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This guide provides a comprehensive overview of the core principles, experimental methodologies, and key data in the discovery and development of novel NR1H4 agonists.

The NR1H4 (FXR) Signaling Pathway

FXR is primarily activated by bile acids, its natural ligands. The activation mechanism follows a classical nuclear receptor signaling cascade. Upon ligand binding to its ligand-binding domain (LBD), FXR undergoes a conformational change. This transformation facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1).

Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream target genes regulated by FXR include:

-

Small Heterodimer Partner (SHP; NR0B2): An atypical nuclear receptor that lacks a DNA-binding domain. Its induction by FXR is a primary mechanism for the feedback inhibition of bile acid synthesis. SHP represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.

-

Bile Salt Export Pump (BSEP; ABCB11): A transporter located on the canalicular membrane of hepatocytes that facilitates the excretion of bile acids from the liver into the bile.

-

Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): Secreted from the intestine upon FXR activation, FGF19 travels to the liver and signals through its receptor FGFR4 to suppress CYP7A1 expression, providing another layer of feedback control on bile acid synthesis.

-

Organic Solute Transporter alpha/beta (OSTα/β): These transporters are crucial for the efflux of bile acids from intestinal cells into the portal circulation.

The coordinated regulation of these genes allows FXR to control the synthesis, transport, and enterohepatic circulation of bile acids, protecting the liver from bile acid-induced toxicity (cholestasis).

FXR Agonist Discovery and Development Workflow

The process of discovering and developing FXR agonists is a multi-stage endeavor that begins with identifying promising chemical entities and culminates in clinical evaluation.

-

Target Identification and Validation: This foundational stage has established FXR's role in metabolic diseases through preclinical studies in animal models (e.g., FXR knockout mice) and human genetic research.

-

Hit Identification: High-throughput screening (HTS) of large compound libraries is performed to identify initial "hits"—molecules that demonstrate agonistic activity towards FXR.

-

Hit-to-Lead Optimization: Hits are chemically modified to improve potency, selectivity, and pharmacokinetic properties, transforming them into "lead" compounds.

-

Lead Optimization: The most promising lead series undergo extensive medicinal chemistry efforts to select a single clinical candidate with an optimal balance of efficacy, safety, and drug-like properties.

-

Preclinical Development: The selected candidate is rigorously tested in in vitro and in vivo models to assess its therapeutic potential and safety profile before human trials.

-

Clinical Trials: The drug candidate progresses through Phase I (safety), Phase II (efficacy and dose-ranging), and Phase III (large-scale efficacy and safety) trials in human subjects.

Key Experimental Protocols

Detailed and robust experimental methods are crucial for identifying and characterizing FXR agonists.

This cell-based assay is a workhorse for HTS, designed to measure the transcriptional activation of FXR in response to a test compound.

-

Principle: Cells (commonly HEK293T or HepG2) are transfected with two plasmids: one expressing the FXR protein and another containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter with FXREs. When an agonist activates FXR, the resulting complex binds to the FXREs and drives the expression of the reporter gene, which produces a quantifiable signal (light or color).

-

Detailed Methodology (Example using SEAP Reporter):

-

Plate Preparation: A 96-well plate is pre-coated with a transfection complex containing DNA constructs for FXR expression and a BSEP promoter-regulated SEAP reporter. This "reverse transfection" method enhances efficiency.

-

Cell Seeding: Adherent cells, such as HEK293T/17, are seeded into the wells at a density of 30,000-50,000 cells/well in 200 µL of complete culture medium.

-

Incubation: The plate is incubated for 18-24 hours at 37°C with 5% CO2 to allow for cell adherence and transfection.

-

Compound Treatment: The culture medium is removed, and cells are treated with the test compounds at various concentrations (typically in a medium with reduced serum). A known FXR agonist (e.g., Chenodeoxycholic acid (CDCA) or GW4064) is used as a positive control, and a vehicle (e.g., 0.1% DMSO) is used as a negative control.

-

Sample Collection: After a 6-24 hour stimulation period, a small aliquot (e.g., 10 µL) of the culture medium is collected from each well.

-

Enzyme Inactivation: The collected media samples are heated at 65°C for 30 minutes to inactivate any endogenous alkaline phosphatase activity.

-

Signal Detection: After cooling to room temperature, a luminescence-based SEAP substrate is added to each sample. The plate is incubated for 5-15 minutes, and the luminescence is read using a microplate reader.

-

Data Analysis: The activity of each compound is calculated as a percentage of the response to the positive control. Dose-response curves are generated to determine the EC50 value (the concentration at which 50% of the maximal response is achieved). A Z' factor of >0.5 is typically sought for a robust HTS assay.

-

This in vitro biochemical assay directly measures the ligand-dependent interaction between the FXR LBD and a coactivator peptide. It is highly sensitive and suitable for HTS and potency determination.

-

Principle: The assay uses Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) conjugated to an antibody targeting a tagged FXR-LBD (e.g., GST-tag) and an acceptor fluorophore (e.g., d2) conjugated to a biotinylated coactivator peptide (e.g., from SRC-1) via streptavidin. When an agonist binds to the LBD, it recruits the coactivator peptide, bringing the donor and acceptor into close proximity and generating a FRET signal.

-

Detailed Methodology:

-

Reagent Preparation: Prepare assay buffer and solutions of GST-tagged FXR-LBD, biotinylated SRC-1 peptide, anti-GST antibody conjugated to Terbium (donor), and streptavidin conjugated to d2 (acceptor).

-

Compound Addition: Add test compounds at various concentrations to the wells of a low-volume 384-well plate.

-

Protein/Peptide Addition: Add a pre-mixed solution of FXR-LBD and the biotinylated SRC-1 peptide to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding and protein-peptide interaction.

-

Detection Reagent Addition: Add a pre-mixed solution of the donor- and acceptor-conjugated detection reagents.

-

Final Incubation: Incubate for 2 hours at room temperature to allow the detection reagents to bind.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The ratio of the two emission signals is calculated and used to determine the level of coactivator recruitment. Dose-response curves are plotted to calculate EC50 values.

-

This assay confirms that a compound's activity in a primary screen translates to the modulation of endogenous FXR target genes in a biologically relevant cell line (e.g., HepG2 human hepatoma cells).

-

Principle: The mRNA expression levels of known FXR target genes (e.g., SHP, BSEP, FGF19) and repressed genes (CYP7A1) are quantified using quantitative real-time PCR after treating cells with the test compound.

-

Detailed Methodology:

-

Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using a thermocycler, a DNA-binding dye (e.g., SYBR Green), and gene-specific primers for the target genes (SHP, BSEP, etc.) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

-

Data Analysis: The relative mRNA expression is quantified using the 2-ΔΔCt method. A dose-dependent increase in SHP and BSEP expression and/or a decrease in CYP7A1 expression confirms the compound as an FXR agonist.

-

Quantitative Data on Selected FXR Agonists

A variety of steroidal (bile acid-based) and non-steroidal FXR agonists have been developed. Their potency can vary significantly depending on the assay system used.

| Compound Name | Chemical Class | Assay Type | Potency (EC50) | Development Stage / Use | Reference(s) |

| Chenodeoxycholic Acid (CDCA) | Steroidal (Bile Acid) | Reporter Gene | ~28.6 µM | Endogenous Ligand | |

| Coactivator Recruitment | ~8.3 µM | ||||

| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | Coactivator Recruitment | ~99 nM | Approved (for PBC) | |

| GW4064 | Non-steroidal | Reporter Gene | ~3 nM | Preclinical Tool | |

| Coactivator Recruitment | ~30 nM | ||||

| WAY-362450 (XL335) | Non-steroidal | Reporter Gene | 4 nM | Preclinical | |

| MFA-1 | Steroidal (Synthetic) | Coactivator Recruitment | 16.9 nM | Preclinical | |

| Tropifexor (LJN452) | Non-steroidal | - | - | Phase 2 (NASH, PBC) | |

| Cilofexor (GS-9674) | Non-steroidal | - | - | Phase 2 (NASH, PSC) | |

| EDP-305 | Non-steroidal | - | - | Phase 2 (NASH, PBC) |

Note: EC50 values are highly dependent on specific assay conditions and cell types and should be compared with caution.

Therapeutic Rationale and Downstream Effects

The activation of FXR by an agonist initiates a cascade of events that leads to broad therapeutic effects, particularly in the context of liver and metabolic diseases.

By decreasing the cytotoxic pool of bile acids, reducing lipid accumulation (steatosis), improving glucose tolerance, and suppressing inflammatory and fibrotic pathways, FXR agonists address multiple pathogenic drivers of chronic liver diseases like NASH.

Conclusion

The discovery and development of NR1H4 agonists represent a promising therapeutic strategy for a multitude of metabolic and cholestatic liver diseases. The journey from an initial chemical hit to a clinically effective drug is complex, requiring a sophisticated, multi-assay approach to identify compounds with the desired potency, selectivity, and physiological effects. A deep understanding of the FXR signaling pathway, coupled with robust in vitro and in vivo experimental models, is essential for advancing novel agonists through the development pipeline and ultimately delivering new treatments to patients.

References

- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]

- 3. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]

- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Fexaramine: A Gut-Restricted Farnesoid X Receptor Agonist for Metabolic Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Fexaramine is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. A key characteristic of fexaramine is its limited systemic absorption when administered orally, leading to gut-restricted FXR activation. This targeted action minimizes the side effects associated with systemic FXR agonists while still producing significant metabolic benefits. This document provides an in-depth technical overview of fexaramine, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and visualization of its key signaling pathways.

Introduction

The Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target for a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.[1][2] FXR is highly expressed in the liver and intestine, where it acts as an endogenous sensor for bile acids.[1] Upon activation, FXR regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose homeostasis.[2]

While systemic FXR agonists have shown therapeutic potential, their clinical development has been hampered by side effects such as pruritus and elevations in LDL cholesterol.[1] Fexaramine, a non-bile acid synthetic FXR agonist, offers a novel approach by selectively targeting intestinal FXR. Its poor absorption into the bloodstream confines its activity to the gut, thereby mitigating systemic adverse effects. Oral administration of fexaramine in preclinical models has demonstrated remarkable efficacy in preventing diet-induced obesity, improving insulin sensitivity, and promoting the browning of white adipose tissue.

This whitepaper will delve into the core scientific principles of fexaramine's action, providing researchers and drug development professionals with a comprehensive resource to understand and further investigate this promising therapeutic agent.

Mechanism of Action

Fexaramine's therapeutic effects are primarily mediated through the activation of FXR in the intestinal epithelial cells. This localized activation triggers a cascade of downstream signaling events that culminate in systemic metabolic improvements.

Intestinal FXR Activation and FGF15/19 Induction

Upon oral administration, fexaramine binds to and activates FXR in the enterocytes of the ileum. A primary consequence of this activation is the robust induction of Fibroblast Growth Factor 15 (FGF15) in rodents, and its human ortholog FGF19. FGF15/19 is a hormone that is secreted from the gut and travels via the portal circulation to the liver. In the liver, FGF15/19 binds to its receptor complex, FGFR4/β-Klotho, to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is a key mechanism by which intestinal FXR activation regulates systemic bile acid homeostasis.

TGR5/GLP-1 Signaling Pathway

Recent studies have revealed a novel mechanism involving the crosstalk between FXR and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as Takeda G-protein coupled receptor 5 (TGR5). Fexaramine-mediated FXR activation in the intestine leads to an increase in the expression of TGR5. Furthermore, fexaramine can modulate the gut microbiota, leading to an increase in the production of secondary bile acids, such as taurolithocholic acid (TLCA), which are potent TGR5 agonists. The activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon release, and promotes satiety, thereby contributing to the glucose-lowering and weight-reducing effects of fexaramine.

Adipose Tissue Browning

A significant finding from in vivo studies is the ability of fexaramine to induce the browning of white adipose tissue (WAT). This process, also known as beiging, involves the conversion of energy-storing white adipocytes into energy-expending beige adipocytes, which are rich in mitochondria and express uncoupling protein 1 (UCP1). This leads to increased thermogenesis and energy expenditure, contributing to weight loss and improved metabolic health. The induction of WAT browning by fexaramine is thought to be mediated by the systemic effects of FGF15/19 and potentially other gut-derived signals.

Quantitative Pharmacological Data

The potency and selectivity of fexaramine have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for fexaramine and its analogues.

Table 1: In Vitro Potency of Fexaramine as an FXR Agonist

| Assay Type | Ligand | EC50 (nM) | Reference |

| Cell-based Reporter Assay | Fexaramine | 25 | |

| FRET-based Coactivator Binding Assay (SRC1) | Fexaramine | 255 | |

| Coactivator Recruitment Assay | Fexaramine | Comparable to GW4064 |

Table 2: In Vivo Metabolic Effects of Fexaramine in Diet-Induced Obese Mice

| Parameter | Treatment | Duration | Outcome | Reference |

| Body Weight | Fexaramine (100 mg/kg/day, oral) | 5 weeks | Stopped weight gain, induced fat loss | |

| Core Body Temperature | Fexaramine (oral) | Not specified | Increased by ~1.5°C | |

| Blood Glucose | Fexaramine (oral) | 5 weeks | Lowered blood sugar levels | |

| Cholesterol | Fexaramine (oral) | 5 weeks | Lowered cholesterol levels | |

| White Adipose Tissue | Fexaramine (oral) | 5 weeks | Converted to beige adipose tissue | |

| Insulin Sensitivity | Fexaramine (100 mg/kg, oral) | 3 weeks | Improved insulin-stimulated glucose disposal rate |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of fexaramine and other FXR agonists.

FXR Activation Cell-Based Reporter Assay

This assay measures the ability of a compound to activate FXR and drive the expression of a reporter gene.

Materials:

-

HEK293T cells

-

Expression plasmid for human FXR

-

Reporter plasmid containing an FXR response element (e.g., IR-1) upstream of a luciferase gene

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Fexaramine and other test compounds

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of fexaramine or other test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.

FRET-Based FXR Coactivator Binding Assay

This assay measures the ligand-dependent interaction between FXR and a coactivator peptide in a homogenous format.

Materials:

-

Recombinant human FXR ligand-binding domain (LBD), often GST-tagged

-

Biotinylated coactivator peptide (e.g., from SRC-1)

-

Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated fluorophore (e.g., fluorescein or d2) (acceptor fluorophore)

-

Fexaramine and other test compounds

-

Assay buffer

-

384-well microplates

-

TR-FRET-compatible plate reader

Protocol:

-

Reagent Preparation: Prepare a master mix of the FXR-LBD, biotinylated coactivator peptide, and Tb-conjugated anti-GST antibody in the assay buffer.

-

Compound Addition: Add serial dilutions of fexaramine or other test compounds to the wells of a 384-well plate.

-

Reagent Addition: Add the master mix to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium.

-

Acceptor Addition: Add the streptavidin-conjugated acceptor fluorophore to each well.

-

Final Incubation: Incubate for another period (e.g., 1 hour) at room temperature, protected from light.

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the dose-response curve to determine the EC50 value.

Northern Blot Analysis for Gene Expression

This technique is used to quantify the mRNA levels of FXR target genes (e.g., FGF15, SHP) in cells or tissues treated with fexaramine.

Materials:

-

Total RNA isolated from cells or tissues

-

Formaldehyde, agarose, MOPS buffer for gel electrophoresis

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled or non-radiolabeled DNA or RNA probe specific for the target gene (e.g., FGF15)

-

Washing buffers (e.g., SSC, SDS)

-

Phosphorimager or chemiluminescence detection system

Protocol:

-

RNA Electrophoresis: Separate total RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.

-

RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action overnight.

-

RNA Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

-

Probe Labeling: Prepare a labeled probe specific for the target mRNA.

-

Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and hybridize overnight at an appropriate temperature.

-

Washing: Wash the membrane with a series of washing buffers of increasing stringency to remove non-specifically bound probe.

-

Detection: Detect the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes).

-

Data Analysis: Quantify the band intensity and normalize to a housekeeping gene (e.g., GAPDH or actin) to determine the relative change in mRNA expression.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying fexaramine.

Caption: Fexaramine's intestinal FXR-FGF15 signaling pathway.

Caption: Fexaramine's activation of the TGR5/GLP-1 signaling pathway.

Caption: A typical experimental workflow for in vivo studies of fexaramine.

Conclusion

Fexaramine represents a significant advancement in the development of FXR-targeted therapies. Its gut-restricted mechanism of action provides a favorable safety profile compared to systemic FXR agonists, while its profound effects on multiple metabolic pathways underscore its therapeutic potential for treating obesity, type 2 diabetes, and related disorders. The detailed information provided in this whitepaper serves as a valuable resource for the scientific community to further explore the therapeutic applications of fexaramine and to design novel gut-targeted therapies for metabolic diseases. Future research, including human clinical trials, will be crucial to fully elucidate the translational potential of this promising compound.

References

An In-depth Technical Guide to the Activation of the NR1H4 (FXR) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a ligand-activated nuclear receptor that serves as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] As a primary bile acid sensor, FXR activation triggers a cascade of transcriptional events that maintain metabolic equilibrium, particularly within the enterohepatic system.[1] Dysregulation of the NR1H4 signaling pathway is implicated in a variety of metabolic and inflammatory diseases, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and certain cancers, making it a prominent target for therapeutic intervention. This technical guide provides a comprehensive overview of the NR1H4 signaling pathway, detailed experimental protocols for its study, and quantitative data on its activation.

The NR1H4 Signaling Pathway: A Core Regulatory Hub

The NR1H4 signaling pathway is a complex network that governs the expression of numerous genes critical for metabolic control. The canonical pathway is initiated by the binding of bile acids, the endogenous ligands for FXR, which leads to a series of molecular events culminating in the modulation of target gene expression.

Mechanism of Activation

Upon ligand binding, NR1H4 undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This NR1H4/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter or intronic regions of target genes. FXREs typically consist of two inverted repeats of the consensus sequence 5'-AGGTCA-3' separated by a single nucleotide (IR-1).

The transcriptional activity of the NR1H4/RXR heterodimer is further modulated by the recruitment of co-activator or co-repressor proteins. In the presence of an agonist, the complex recruits co-activators, such as p300, which possess histone acetyltransferase activity, leading to chromatin remodeling and transcriptional activation. Conversely, in the absence of a ligand, the heterodimer can be associated with co-repressors, leading to transcriptional silencing.

Key Downstream Target Genes

The activation of NR1H4 signaling leads to the transcriptional regulation of a suite of genes that collectively manage metabolic pathways. These include:

-

Bile Acid Homeostasis:

-

Small Heterodimer Partner (SHP; NR0B2): A key transcriptional repressor that inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This represents a critical negative feedback loop.

-

Bile Salt Export Pump (BSEP; ABCB11): A canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile.

-

Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): Secreted from the intestine upon FXR activation, FGF19 travels to the liver to suppress CYP7A1 expression.

-

Organic Solute Transporter alpha and beta (OSTα/OSTβ): Basolateral transporters that facilitate the efflux of bile acids from enterocytes and hepatocytes into the portal circulation.

-

-

Lipid Metabolism:

-

NR1H4 activation generally leads to a reduction in circulating lipid levels by suppressing de novo fatty acid synthesis and decreasing very low-density lipoprotein (VLDL) secretion.

-

-

Glucose Metabolism:

-

FXR activation can improve glucose tolerance by reducing hepatic gluconeogenesis and glycolysis, and promoting glycogen synthesis.

-

Quantitative Analysis of NR1H4 Activation

The potency and efficacy of various ligands in activating the NR1H4 signaling pathway can be quantified. This data is crucial for drug development and for understanding the physiological effects of different bile acids.

Table 1: Potency of Selected FXR Agonists

| Agonist | Ligand Type | EC50 | Reference |

| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | ~10 µM | |

| Obeticholic Acid (OCA) | Synthetic Bile Acid Analog | ~99 nM - 130 nM | |

| GW4064 | Synthetic Non-steroidal Agonist | Varies by assay | |

| EDP-305 | Synthetic Non-steroidal Agonist | 8 nM |

Table 2: Fold Change in Target Gene Expression upon FXR Activation

| Target Gene | Cell Type/Model | Agonist (Concentration) | Fold Change (mRNA) | Reference |

| SHP | Caco-2 cells | glyco-OCA (10 µM) | 7.76-fold | |

| BSEP | Sandwich-Cultured Human Hepatocytes | OCA (1 µM) | >2-fold | |

| FGF-19 | Caco-2 cells | glyco-OCA (10 µM) | 6.99-fold | |

| OSTα | Sandwich-Cultured Human Hepatocytes | OCA (1 µM) | 4.3 ± 2.1-fold | |

| OSTβ | Sandwich-Cultured Human Hepatocytes | OCA (1 µM) | 44.3 ± 39.5-fold |

Experimental Protocols for Studying NR1H4 Activation

A variety of in vitro and in vivo techniques are employed to investigate the activation of the NR1H4 signaling pathway. The following are detailed methodologies for key experiments.

Luciferase Reporter Assay

This cell-based assay is a standard method to screen for and characterize FXR agonists and antagonists. It measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of an FXRE.

Principle: Cells are co-transfected with an expression vector for NR1H4 and a reporter plasmid containing a luciferase gene downstream of one or more FXREs. Activation of NR1H4 by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Protocol:

-

Cell Culture and Transfection:

-

HEK293T or HepG2 cells are commonly used.

-

Seed cells in a 96-well or 384-well plate at an appropriate density (e.g., 30,000-50,000 cells/well for HEK293T in a 96-well plate).

-

Co-transfect cells with an NR1H4 expression plasmid, an RXR expression plasmid (optional but recommended), an FXRE-driven luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Incubate for 18-24 hours.

-

-

Compound Treatment:

-

Replace the culture medium with a serum-free or low-serum medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control agonist (e.g., CDCA or OCA).

-

Incubate for 16-24 hours.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the compound concentration to determine the EC50 value.

-

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of NR1H4. This provides a global view of the cistrome and helps in the discovery of novel target genes.

Principle: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to NR1H4 is used to immunoprecipitate the NR1H4-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.

Detailed Protocol:

-

Cell/Tissue Cross-linking and Chromatin Preparation:

-

Treat cells or tissues with formaldehyde to cross-link protein-DNA complexes.

-

Lyse the cells/tissues and isolate the nuclei.

-

Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with a ChIP-grade anti-NR1H4 antibody (e.g., Cell Signaling Technology #72105). A non-specific IgG should be used as a negative control.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Sequencing:

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS) to identify regions of NR1H4 enrichment.

-

Perform motif analysis to identify FXREs within the peaks.

-

Annotate the peaks to nearby genes to identify potential direct targets of NR1H4.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to validate the transcriptional regulation of specific target genes identified through methods like ChIP-seq or to quantify the effects of FXR agonists on gene expression.

Principle: The mRNA levels of target genes are quantified by reverse transcribing the mRNA into cDNA, followed by amplification of the specific cDNA using real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

Detailed Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Treat cells or tissues with an FXR agonist or vehicle control.

-

Extract total RNA using a suitable method (e.g., TRIzol).

-

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.

-

-

qPCR Reaction:

-

Set up the qPCR reaction with cDNA, gene-specific primers for the target gene (e.g., SHP, BSEP, FGF19, OSTα) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

-

Table 3: Example Human qPCR Primers for NR1H4 Target Genes

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| SHP (NR0B2) | GCTGTCTGGAGACCCAGATT | AGGGACAGAGGAAGGAGAAGG |

| BSEP (ABCB11) | AGCCACTGTTGACATCCAGG | TCCAGGCTCTTTGACAGGAG |

| FGF19 | GGGATTGGAGGAAACAAAGG | TGGGAAGAGGAAGGAGAAAA |

| OSTα (SLC51A) | CTGGGCATCATCTTCGTGTT | GAGCCAGAGCATAGGAGGAG |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Note: Primer sequences should always be validated for specificity and efficiency before use.

Conclusion

The NR1H4 signaling pathway is a cornerstone of metabolic regulation, and its intricate network of target genes presents numerous opportunities for therapeutic intervention in a range of diseases. A thorough understanding of its activation mechanism, coupled with robust experimental methodologies, is paramount for researchers and drug developers in this field. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for advancing the study of this critical signaling pathway.

References

The Farnesoid X Receptor: A Comprehensive Guide to its Biological Functions and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of a diverse array of metabolic pathways. Initially identified as a receptor for farnesol, it was later established that bile acids are its endogenous ligands. FXR is most prominently expressed in tissues central to metabolism, including the liver, intestine, kidneys, and adrenal glands.[1] Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.[2] This intricate signaling network positions FXR as a master regulator of bile acid, lipid, and glucose homeostasis, making it a highly attractive therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[3] This technical guide provides an in-depth exploration of the biological functions of FXR activation, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Biological Functions of FXR Activation

FXR activation orchestrates a complex and coordinated response that maintains metabolic equilibrium. Its primary functions can be categorized into three key areas: bile acid metabolism, lipid homeostasis, and glucose control.

Regulation of Bile Acid Homeostasis

FXR acts as a central sensor in a negative feedback loop that tightly controls the intracellular concentration of bile acids, thereby preventing their cytotoxic accumulation.[4] Activation of FXR in the liver and intestine initiates a series of transcriptional events that collectively suppress bile acid synthesis and promote their excretion.

A key target gene of FXR in the liver is the Small Heterodimer Partner (SHP; NR0B2) , an atypical nuclear receptor that lacks a DNA-binding domain.[5] FXR activation robustly induces SHP expression. SHP, in turn, represses the transcriptional activity of other nuclear receptors, primarily Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the expression of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1) . CYP7A1 is the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol. By inducing SHP, FXR activation effectively shuts down bile acid production.

In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), on the surface of hepatocytes. This binding event activates a signaling cascade that also leads to the repression of CYP7A1 expression, providing an additional layer of feedback control.

Furthermore, FXR activation promotes the efflux of bile acids from hepatocytes into the bile canaliculi by upregulating the expression of the Bile Salt Export Pump (BSEP; ABCB11) . It also enhances the basolateral efflux of bile acids from enterocytes and hepatocytes via the Organic Solute Transporter α/β (OSTα/OSTβ) .

| Parameter | Organism/System | Treatment | Change | Reference |

| Gene Expression | ||||

| SHP mRNA | Human Hepatocytes | GW4064 (1 µM, 24h) | ~15-fold increase | |

| CYP7A1 mRNA | Wild-type mice | GW4064 (11 days) | ~50% decrease | |

| BSEP mRNA | HepG2 cells | CDCA (50 µM, 6h) | Significant increase | |

| Bile Acid Composition | ||||

| α/β-muricholic acid | Wild-type mice | Obeticholic Acid (OCA) | 2.6-fold increase | |

| Taurocholic acid (TCA) | Wild-type mice | Obeticholic Acid (OCA) | 71% decrease | |

| Total Serum Bile Acids | FXR-/- mice | Vehicle | 2.5-fold higher vs WT | |

| Total Serum Bile Acids | FXR-/- mice + Ethanol | Ethanol | 7-fold higher vs WT |

Modulation of Lipid Metabolism

FXR plays a pivotal role in regulating lipid homeostasis by influencing triglyceride and cholesterol metabolism. Its activation generally leads to a reduction in plasma and hepatic triglyceride levels.

One of the primary mechanisms by which FXR lowers triglycerides is through the repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) expression. SREBP-1c is a master transcriptional regulator of lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS). The FXR-induced SHP is also involved in the repression of SREBP-1c.

FXR activation also enhances the clearance of triglycerides from the circulation by increasing the activity of lipoprotein lipase (LPL). This is achieved through the induction of apolipoprotein C-II (ApoC-II), an LPL activator, and the repression of apolipoprotein C-III (ApoC-III), an LPL inhibitor.

The role of FXR in cholesterol metabolism is more complex. While the suppression of bile acid synthesis from cholesterol can lead to an increase in hepatic cholesterol levels, FXR activation also promotes reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. FXR activation has been shown to inhibit intestinal cholesterol absorption. In some contexts, FXR activation has been associated with a decrease in HDL cholesterol and an increase in LDL cholesterol in humans, a phenomenon that is being actively investigated.

| Parameter | Organism/System | Treatment | Change | Reference |

| Plasma Lipids | ||||

| Triglycerides | db/db mice | GW4064 | Significant decrease | |

| Total Cholesterol | Wild-type mice | GW4064 (11 days) | Significant decrease | |

| LDL-Cholesterol | Nonalcoholic steatohepatitis patients | Obeticholic Acid (25mg) | Increase | |

| HDL-Cholesterol | Nonalcoholic steatohepatitis patients | Obeticholic Acid (25mg) | Decrease | |

| Gene Expression | ||||

| SREBP-1c mRNA | db/db mice | GW4064 | Significant decrease | |

| PPARα mRNA | Human hepatocytes | FXR agonists | Increase | |

| LDLR mRNA | Human liver cells | Obeticholic Acid | Increase |

Regulation of Glucose Homeostasis

FXR is an important regulator of glucose metabolism, and its activation generally improves glucose tolerance and insulin sensitivity. FXR-null mice exhibit glucose intolerance and insulin resistance.

In the liver, FXR activation has been shown to repress the expression of key gluconeogenic genes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase) , which are responsible for hepatic glucose production. This effect is, at least in part, mediated by the FXR-SHP pathway. Furthermore, FXR activation can enhance hepatic glycogen synthesis.

In pancreatic β-cells, FXR is expressed and its activation can potentiate glucose-stimulated insulin secretion. In adipose tissue, FXR activation can improve insulin sensitivity and glucose uptake.

| Parameter | Organism/System | Treatment | Change | Reference |

| Plasma Glucose | ||||

| Fasting Glucose | T2DM rats | Chenodeoxycholic acid (10 mg/kg/d, 10 days) | Decrease | |

| Plasma Glucose | db/db mice | GW4064 | Significant decrease | |

| Gene Expression | ||||

| PEPCK mRNA | T2DM rats | Chenodeoxycholic acid (10 mg/kg/d, 10 days) | Decrease | |

| G6Pase mRNA | T2DM rats | Chenodeoxycholic acid (10 mg/kg/d, 10 days) | Decrease | |

| PEPCK mRNA | Wild-type mice (fasted) | 6E-CDCA | Increase | |

| Insulin Sensitivity | ||||

| Insulin Sensitivity (HOMA) | NAFLD patients with T2D | Obeticholic Acid (25mg, 6 weeks) | 28% improvement |

Signaling Pathways and Experimental Workflows

FXR Signaling Pathways

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

Key Experimental Protocols

Luciferase Reporter Gene Assay for FXR Activation

This assay is a common in vitro method to screen for and characterize FXR agonists and antagonists.

Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with one or more FXREs. A second plasmid expressing FXR is co-transfected into a suitable cell line. If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293T or HepG2 cells are commonly used.

-

Cells are seeded in 96-well plates.

-

Co-transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine) with:

-

An FXR expression vector.

-

An FXRE-driven firefly luciferase reporter vector.

-

A Renilla luciferase vector for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After 24 hours, the transfection medium is replaced with a medium containing the test compounds at various concentrations.

-

A known FXR agonist (e.g., GW4064, chenodeoxycholic acid) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Cells are incubated with the compounds for 18-24 hours.

-

-

Luciferase Assay:

-

The medium is removed, and cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The fold induction of luciferase activity is calculated relative to the vehicle-treated control.

-

Dose-response curves are generated to determine the EC50 of agonists or the IC50 of antagonists.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific genomic regions where FXR binds.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (FXR) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq) to identify the binding sites.

Detailed Methodology:

-

Cross-linking:

-

Cells or tissues are treated with formaldehyde (1% final concentration) for 10-15 minutes at room temperature to cross-link proteins to DNA.

-

The cross-linking reaction is quenched by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Cells are lysed to release the nuclei.

-

The chromatin is sheared into fragments of 200-1000 base pairs by sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated overnight at 4°C with an antibody specific to FXR.

-

Protein A/G magnetic beads are added to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

The beads are washed multiple times with buffers of increasing stringency to remove non-specifically bound chromatin.

-

The immunoprecipitated complexes are eluted from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

The protein-DNA cross-links are reversed by heating at 65°C.

-

Proteins are digested with proteinase K.

-

The DNA is purified using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis:

-

ChIP-qPCR: The purified DNA is used as a template for quantitative PCR with primers specific to putative FXREs to quantify the enrichment of these regions.

-

ChIP-seq: The purified DNA is prepared for next-generation sequencing to identify all FXR binding sites across the genome.

-

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold standard technique for assessing insulin sensitivity in vivo.

Principle: A constant infusion of insulin is administered to achieve a hyperinsulinemic state. Glucose is infused at a variable rate to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

Detailed Methodology:

-

Surgical Preparation:

-

5-7 days prior to the clamp, catheters are surgically implanted into the jugular vein (for infusions) and the carotid artery (for blood sampling) of the mice.

-

-

Fasting and Basal Period:

-

Mice are fasted for 5-6 hours or overnight.

-

A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.

-

-

Clamp Period:

-

A primed-continuous infusion of human insulin is started to achieve hyperinsulinemia.

-

Blood glucose is monitored every 10-20 minutes from the arterial catheter.

-

A variable infusion of glucose is adjusted to maintain blood glucose at the basal level.

-

The glucose tracer infusion is continued to measure glucose turnover during the clamp.

-

-

Tissue-Specific Glucose Uptake (Optional):

-

A bolus of a non-metabolizable glucose analog tracer (e.g., 2-[¹⁴C]deoxyglucose) can be administered towards the end of the clamp to measure glucose uptake in specific tissues.

-

-

Data Analysis:

-

The steady-state glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is calculated as an index of whole-body insulin sensitivity.

-

The rates of hepatic glucose production and peripheral glucose uptake are calculated from the glucose tracer data.

-

Clinical Significance and Therapeutic Potential

The central role of FXR in regulating multiple metabolic pathways has made it a prime target for drug development. FXR agonists have shown therapeutic promise in various metabolic diseases.

Obeticholic Acid (OCA) , a semi-synthetic bile acid analog and a potent FXR agonist, is the most clinically advanced FXR ligand. Clinical trials have demonstrated its efficacy in treating primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).

In the Phase 3 REGENERATE trial for NASH with fibrosis, OCA treatment (25 mg daily) for 18 months resulted in a significant improvement in liver fibrosis in 23.1% of patients compared to 11.5% in the placebo group. While the endpoint of NASH resolution was not met, OCA did lead to improvements in other histological features like hepatocellular ballooning and lobular inflammation. However, OCA treatment is associated with side effects, most notably pruritus (itching) and an increase in LDL cholesterol.

The development of second-generation, non-steroidal FXR agonists with improved safety profiles is an active area of research. These compounds aim to retain the therapeutic benefits of FXR activation while minimizing adverse effects, potentially offering new treatment options for a wide range of metabolic and liver diseases.

Conclusion

Activation of the Farnesoid X Receptor triggers a multifaceted biological response that is integral to the maintenance of metabolic homeostasis. Through its intricate network of target genes and signaling pathways, FXR orchestrates the regulation of bile acid, lipid, and glucose metabolism. The wealth of preclinical and clinical data underscores the significant therapeutic potential of targeting FXR for the treatment of chronic liver diseases and metabolic disorders. A thorough understanding of the quantitative effects of FXR activation and the experimental methodologies used to study its function is crucial for researchers and drug development professionals working to harness the therapeutic power of this critical nuclear receptor. Future research focused on developing tissue-specific and pathway-selective FXR modulators holds the promise of delivering novel therapies with enhanced efficacy and improved safety profiles.

References

- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor: a master regulator of hepatic triglyceride and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

The Therapeutic Potential of NR1H4 Activators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), more commonly known as the Farnesoid X Receptor (FXR), has emerged as a pivotal regulator of bile acid, lipid, and glucose homeostasis. Its activation presents a promising therapeutic strategy for a spectrum of metabolic and inflammatory diseases, most notably non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the therapeutic potential of NR1H4 activators, detailing their mechanism of action, summarizing key preclinical and clinical data, and providing standardized experimental protocols for their evaluation.

Introduction to NR1H4 (FXR) and its Role in Physiology

NR1H4 is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid metabolism. When activated by bile acids, its natural ligands, NR1H4 forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:

-

Bile Acid Synthesis and Transport: NR1H4 activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. It also promotes the expression of transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP).

-

Lipid Metabolism: NR1H4 activation influences triglyceride and lipoprotein metabolism. It can reduce hepatic triglyceride levels by inhibiting de novo lipogenesis and promoting fatty acid oxidation.

-